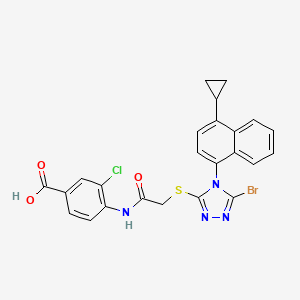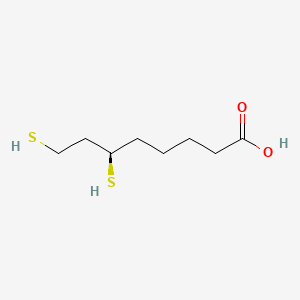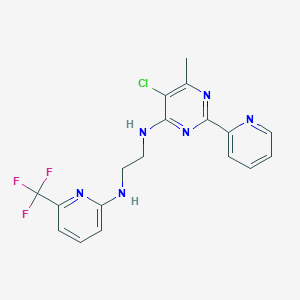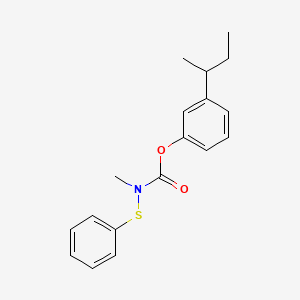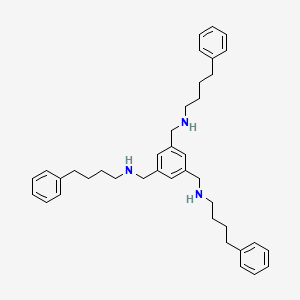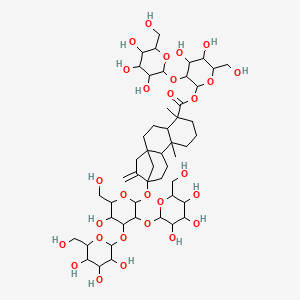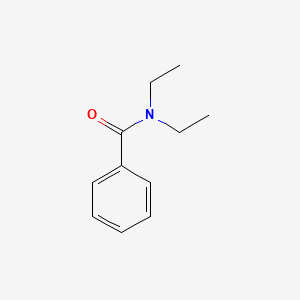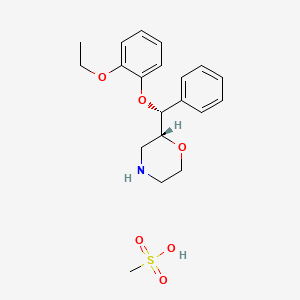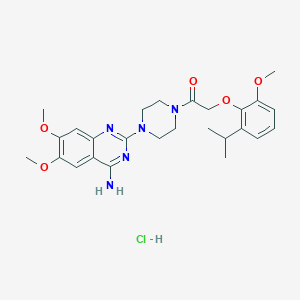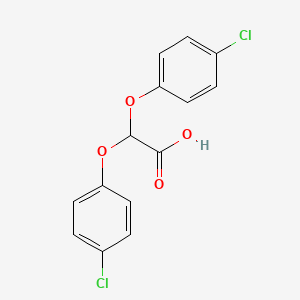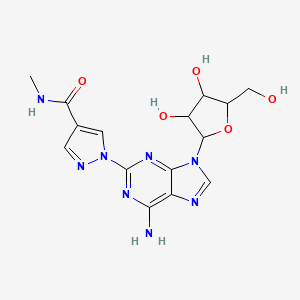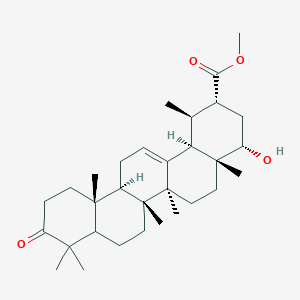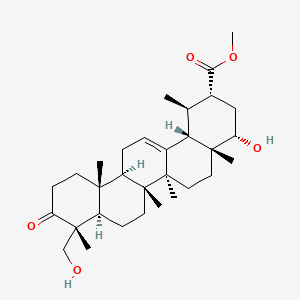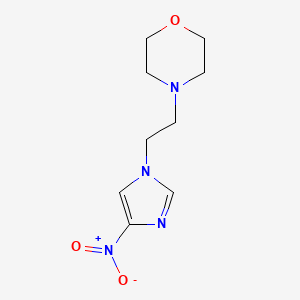
RGW 611
概要
説明
科学的研究の応用
RGW 611 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of nitroimidazole derivatives and their chemical properties.
Biology: this compound is employed in cell biology research to study its effects on hypoxic cells and its potential as a radiosensitizer.
Medicine: The compound is investigated for its potential use in enhancing the efficacy of radiation therapy in cancer treatment.
Industry: this compound is used in the development of new chemical entities and as a starting material for the synthesis of other bioactive compounds
作用機序
RGW 611 の作用機序には、低酸素状態の細胞における放射線誘導細胞死を促進する能力が含まれます。この化合物は、通常放射線療法に抵抗性のある低酸素状態の細胞を標的にします。this compound はこれらの細胞の放射線に対する感受性を高めることで、治療の有効性を高めます。 関与する分子標的および経路には、ニトロイミダゾール部分が含まれ、これは低酸素状態の条件下で還元され、DNA 損傷と細胞死を引き起こす反応性中間体の形成につながります .
類似の化合物との比較
類似の化合物:
ミソニダゾール: 放射線増感剤として使用される別のニトロイミダゾール誘導体。
エタニダゾール: this compound と同様の特性を持つニトロイミダゾール化合物。
ニモラゾール: 頭頸部がんの治療に使用される放射線増感剤.
比較: this compound は、他のニトロイミダゾール誘導体と比較して、低酸素状態の細胞における細胞死を誘導する能力が向上している点でユニークです。 その特定の構造により、低酸素状態の細胞をより効率的に標的化し、増感することができ、放射線療法研究において貴重な化合物となっています .
生化学分析
Biochemical Properties
The exact biochemical properties of RGW 611 are not fully understood yet. As a nitroimidazole derivative, it is known to interact with various biomolecules. Nitroimidazoles are known to be reduced in hypoxic cells, forming reactive species that can cause DNA damage, thereby enhancing the effects of radiation therapy .
Cellular Effects
This compound has been observed to enhance radiation-induced cell death in hypoxic V79-379A cells This suggests that it may influence cell signaling pathways related to cell death and survival
Molecular Mechanism
As a nitroimidazole derivative, it is likely to be reduced in hypoxic cells to form reactive species that can cause DNA damage . This can lead to cell death, particularly in the context of radiation therapy.
準備方法
合成経路と反応条件: RGW 611 の合成には、モルホリンと 4-ニトロイミダゾールの反応が関与しています。この反応は通常、所望の生成物の生成を確実にするために、制御された条件下で行われます。この反応を以下にまとめます。
出発物質: モルホリンと 4-ニトロイミダゾール。
反応条件: 反応は、ジメチルスルホキシド (DMSO) などの適切な溶媒中で、反応を促進するために高温で行われます。
精製: 生成物は、再結晶化またはクロマトグラフィーなどの標準的な技術を用いて精製され、高純度の this compound が得られます.
工業生産方法: this compound の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。自動化反応器と連続フローシステムを使用すると、生産プロセスの効率が向上します。
化学反応の分析
反応の種類: RGW 611 は、以下を含むさまざまな化学反応を起こします。
酸化: this compound のニトロ基は、酸化反応を起こして対応するニトロソおよびヒドロキシルアミン誘導体を生成する可能性があります。
還元: ニトロ基は、アミン誘導体を生成するために還元することもできます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元剤: 水素化ホウ素ナトリウムや触媒的水素化などの還元剤を使用できます。
主な生成物: これらの反応から生成される主な生成物には、ニトロソ、ヒドロキシルアミン、およびアミン誘導体、ならびにさまざまな置換モルホリン誘導体が含まれます .
科学研究への応用
This compound は、以下を含む幅広い科学研究への応用があります。
化学: ニトロイミダゾール誘導体とその化学的性質の研究における基準化合物として使用されます。
生物学: this compound は、低酸素状態の細胞に対するその影響と放射線増感剤としての可能性を研究するために、細胞生物学研究で使用されています。
医学: この化合物は、がん治療における放射線療法の有効性を高めるための潜在的な用途について研究されています。
工業: this compound は、新しい化学物質の開発と、他の生物活性化合物の合成のための出発物質として使用されています
類似化合物との比較
Misonidazole: Another nitroimidazole derivative used as a radiosensitizer.
Etanidazole: A nitroimidazole compound with similar properties to RGW 611.
Nimorazole: A radiosensitizer used in the treatment of head and neck cancers.
Comparison: this compound is unique in its enhanced ability to induce cell death in hypoxic cells compared to other nitroimidazole derivatives. Its specific structure allows for more efficient targeting and sensitization of hypoxic cells, making it a valuable compound in radiation therapy research .
特性
IUPAC Name |
4-[2-(4-nitroimidazol-1-yl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c14-13(15)9-7-12(8-10-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZAAIIQCHGJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(N=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879596 | |
| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6497-78-5 | |
| Record name | 4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6497-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


